molecular formula C13H20N2O B6613445 3-(2,6-Diethylphenyl)-1,1-dimethylurea CAS No. 60006-09-9

3-(2,6-Diethylphenyl)-1,1-dimethylurea

Cat. No.: B6613445
CAS No.: 60006-09-9
M. Wt: 220.31 g/mol
InChI Key: KXLPUYQOJCAMBP-UHFFFAOYSA-N
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Description

3-(2,6-Diethylphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,6-diethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Diethylphenyl)-1,1-dimethylurea typically involves the reaction of 2,6-diethylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diethylphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: Urea derivatives with additional functional groups.

    Reduction: Amines with reduced urea groups.

    Substitution: Phenyl ring-substituted derivatives.

Scientific Research Applications

3-(2,6-Diethylphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-(2,6-Diethylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)quinoline-8-carboxamide: A compound with similar structural features but different functional groups.

    2,6-Dimethylphenyl isocyanide: Shares the 2,6-dimethylphenyl moiety but differs in the functional group.

Uniqueness

3-(2,6-Diethylphenyl)-1,1-dimethylurea is unique due to its specific combination of the 2,6-diethylphenyl ring and the dimethylurea group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2,6-diethylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-10-8-7-9-11(6-2)12(10)14-13(16)15(3)4/h7-9H,5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPUYQOJCAMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60006-09-9
Record name 3-(2,6-DIETHYLPHENYL)-1,1-DIMETHYLUREA
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URL https://echa.europa.eu/information-on-chemicals
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